![molecular formula C10H10N2O B15245121 1-(6-Methoxypyridin-2-YL)cyclopropanecarbonitrile CAS No. 1447607-16-0](/img/structure/B15245121.png)
1-(6-Methoxypyridin-2-YL)cyclopropanecarbonitrile
Overview
Description
1-(6-Methoxypyridin-2-YL)cyclopropanecarbonitrile is a chemical compound with the molecular formula C10H10N2O and a molecular weight of 174.20 g/mol This compound is known for its unique structure, which includes a methoxypyridine ring attached to a cyclopropanecarbonitrile group
Preparation Methods
The synthesis of 1-(6-Methoxypyridin-2-YL)cyclopropanecarbonitrile typically involves the reaction of 6-methoxypyridine with cyclopropanecarbonitrile under specific conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and ethanol, with the reaction being carried out at controlled temperatures and times to optimize yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity of the final product.
Chemical Reactions Analysis
1-(6-Methoxypyridin-2-YL)cyclopropanecarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxypyridine ring can undergo substitution reactions, where the methoxy group is replaced by other functional groups using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can lead to the formation of cyclopropylamines.
Scientific Research Applications
1-(6-Methoxypyridin-2-YL)cyclopropanecarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism by which 1-(6-Methoxypyridin-2-YL)cyclopropanecarbonitrile exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For instance, its antimicrobial activity may involve the inhibition of key enzymes or disruption of cell membrane integrity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-(6-Methoxypyridin-2-YL)cyclopropanecarbonitrile can be compared with other similar compounds, such as:
6-Methoxypyridin-2-ylmethanamine: This compound has a similar methoxypyridine ring but differs in the attached functional group.
Cyclopropanecarbonitrile derivatives: These compounds share the cyclopropanecarbonitrile group but may have different substituents on the pyridine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Biological Activity
1-(6-Methoxypyridin-2-YL)cyclopropanecarbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound is characterized by the presence of a methoxypyridine moiety attached to a cyclopropanecarbonitrile group. Its molecular formula is , and it has been identified in studies for various pharmacological properties.
Biological Activity Overview
The biological activities of this compound have been evaluated in several contexts, including anti-fibrotic, neuroprotective, and cytotoxic effects. Below is a summary of key findings:
Anti-Fibrotic Activity
Recent studies have highlighted the compound's potential in inhibiting fibrosis. For instance, compounds similar to this compound were shown to effectively reduce collagen expression in hepatic stellate cells (HSC-T6), indicating anti-fibrotic properties. The half-maximal inhibitory concentration (IC50) values for related compounds were reported around 45.69 μM, demonstrating significant efficacy in vitro .
Neuroprotective Effects
In neuroprotection studies, analogs of this compound exhibited varying degrees of activity against neurodegenerative conditions. For example, related compounds showed improved potency against prion protein-induced neurotoxicity in ScN2a-cl3 cells, with some achieving EC50 values significantly lower than 1.29 μM . This suggests that structural modifications can enhance neuroprotective effects.
Cytotoxicity and Selectivity
The cytotoxic profile of this compound was assessed against various cancer cell lines. While some derivatives displayed moderate cytotoxicity, the selectivity index indicated that certain modifications could lead to better-targeted therapies with reduced side effects .
Table 1: Biological Activity Summary
Activity Type | Compound | IC50/EC50 Value | Reference |
---|---|---|---|
Anti-Fibrotic | This compound | ~45.69 μM | |
Neuroprotective | Analog (e.g., compound 1) | < 1.29 μM | |
Cytotoxicity | Various Derivatives | Varies |
Case Study 1: Anti-Fibrotic Evaluation
In a study focused on liver fibrosis, researchers treated HSC-T6 cells with various pyridine derivatives, including this compound. The results indicated a significant reduction in collagen type I alpha 1 (COL1A1) expression through ELISA assays, supporting the compound's potential as an anti-fibrotic agent .
Case Study 2: Neuroprotective Mechanisms
Another investigation assessed the neuroprotective capabilities of compounds related to this compound against prion-induced toxicity. The study demonstrated that specific structural modifications could enhance brain exposure and efficacy, leading to improved therapeutic outcomes in models of prion diseases .
Properties
IUPAC Name |
1-(6-methoxypyridin-2-yl)cyclopropane-1-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-9-4-2-3-8(12-9)10(7-11)5-6-10/h2-4H,5-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVZDEGJEHCVHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C2(CC2)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901219762 | |
Record name | Cyclopropanecarbonitrile, 1-(6-methoxy-2-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901219762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1447607-16-0 | |
Record name | Cyclopropanecarbonitrile, 1-(6-methoxy-2-pyridinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1447607-16-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopropanecarbonitrile, 1-(6-methoxy-2-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901219762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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